![molecular formula C21H24N2O4 B2849483 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852155-54-5](/img/structure/B2849483.png)
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth or neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the improvement of cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its potential as a lead compound for developing novel drugs with improved efficacy and safety profiles. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins it targets. Another direction is to optimize its use in cancer research, neuropharmacology, and drug discovery by developing more potent and selective derivatives. Additionally, it may be worthwhile to explore its potential as a treatment for other diseases, such as inflammatory disorders and metabolic diseases.
Synthesis Methods
The synthesis of 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves the reaction of 2-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of triethylamine. The resulting product is then reacted with N-(2-ethoxyphenyl)methylamine to yield the final compound.
Scientific Research Applications
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In neuropharmacology, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for developing novel drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-27-18-11-6-4-9-16(18)21(25)23(15-22-14-8-13-20(22)24)17-10-5-7-12-19(17)26-2/h4-7,9-12H,3,8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQXZRVDXAECMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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